2-octadecoxyethyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-octadecoxyethyl octadec-9-enoate is an organic compound that belongs to the class of esters It is derived from octadec-9-enoic acid and 2-octadecoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-octadecoxyethyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-octadecoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-octadecoxyethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
2-octadecoxyethyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: It can be used in the formulation of lipid-based drug delivery systems.
Industry: It is used in the production of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2-octadecoxyethyl octadec-9-enoate is primarily based on its ability to interact with lipid membranes. Its long hydrocarbon chains allow it to integrate into lipid bilayers, altering their properties and enhancing the delivery of active compounds. The ester group can also undergo hydrolysis, releasing the parent alcohol and acid, which can have additional biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyethyl octadec-9-enoate
- 2-octadecoxyethyl octadecanoate
- 2-hydroxyethyl octadecanoate
Uniqueness
2-octadecoxyethyl octadec-9-enoate is unique due to its specific combination of long hydrocarbon chains and ester functionality. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and amphiphilicity, making it particularly useful in applications requiring surfactant or emulsifying properties.
Properties
CAS No. |
56599-42-9 |
---|---|
Molecular Formula |
C38H74O3 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
2-octadecoxyethyl octadec-9-enoate |
InChI |
InChI=1S/C38H74O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-36-37-41-38(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-37H2,1-2H3 |
InChI Key |
YBQMGKGJEGKGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.